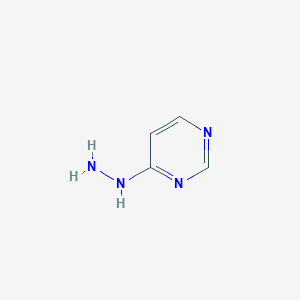

4-Hydrazinylpyrimidine

説明

特性

IUPAC Name |

pyrimidin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-8-4-1-2-6-3-7-4/h1-3H,5H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIEQDFYXVYQLLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22930-71-8 | |

| Record name | 4-HYDRAZINOPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydrazinylpyrimidine can be synthesized through several methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction typically proceeds in ethanol as a solvent, yielding this compound after purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: 4-Hydrazinylpyrimidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can modify the hydrazine group, leading to different substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their chemical and biological properties .

科学的研究の応用

Synthesis of 4-Hydrazinylpyrimidine Derivatives

The synthesis of this compound derivatives typically involves the reaction of pyrimidine compounds with hydrazine derivatives. Various synthetic methodologies have been explored to enhance the yield and purity of these compounds. For instance, one study reported the synthesis of 4-hydrazinopyrazolo[3,4-d]pyrimidines through the reaction of specific precursors with hydrazine, showcasing a straightforward approach to obtaining these derivatives .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against various pathogens. Research indicates that these compounds exhibit effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For example, derivatives containing hydrazinyl groups have shown enhanced antimicrobial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) lower than those of established antibiotics .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Escherichia coli | 25 |

| Compound C | Candida albicans | 100 |

Anticancer Activity

The anticancer potential of this compound derivatives has been explored in various studies. Compounds have been evaluated against multiple cancer cell lines, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents. For instance, one study highlighted that specific hydrazinylpyrimidine derivatives exhibited significant activity against non-small cell lung cancer cells, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Research has also indicated that this compound derivatives possess anti-inflammatory properties. In experimental models, these compounds were shown to reduce inflammation markers effectively, suggesting their utility in treating inflammatory diseases .

Case Studies

- Antimicrobial Efficacy Study : A study synthesized several hydrazinylpyrido[2,3-d]pyrimidin-4-ones and tested their antimicrobial activity against a panel of bacterial strains. The results indicated that modifications in the electron-donating groups significantly influenced the antimicrobial potency, with some derivatives showing superior activity compared to standard antibiotics .

- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of hydrazinyl derivatives against a range of human tumor cell lines at the National Cancer Institute. The findings revealed that certain compounds exhibited potent cytotoxicity, warranting further investigation into their mechanisms of action and potential clinical applications .

- Anti-inflammatory Assessment : A series of experiments assessed the anti-inflammatory properties of synthesized pyrimidine derivatives. The results demonstrated that these compounds could significantly inhibit inflammation in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory disorders .

作用機序

The mechanism of action of 4-Hydrazinylpyrimidine involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a potential candidate for therapeutic applications .

類似化合物との比較

Table 1: Structural and Physicochemical Properties

Reactivity Comparison

- This compound : The hydrazine group undergoes condensation with aldehydes/ketones to form hydrazones and participates in cyclization reactions. For example, it reacts with benzoyl chloride to yield pyrazolotriazolopyrimidine derivatives .

- 4-Hydroxypyrimidine : The hydroxyl group at C4 enhances acidity (pKa ~8–10) but limits nucleophilic substitution compared to hydrazinyl analogs. It is more suited for hydrogen-bonding interactions .

- Pyrazolo[3,4-d]pyrimidine Derivatives : Fused pyrazole rings increase planarity and π-stacking ability, enhancing binding to biological targets like kinases .

Key Research Findings

Reactivity with Electrophiles : this compound reacts with aldehydes to form hydrazones, which cyclize into triazines or triazolopyrimidines under acidic conditions .

Bioactivity: Pyrazolo[3,4-d]pyrimidines with hydrazine substituents exhibit nanomolar IC₅₀ values against cancer cell lines, attributed to their planar structure and hydrogen-bonding capacity .

Solubility Differences : Hydroxyl-substituted analogs (e.g., 4-Hydroxypyrimidine) have higher aqueous solubility than hydrazinyl derivatives, impacting formulation strategies .

生物活性

4-Hydrazinylpyrimidine is an important compound in medicinal chemistry, particularly noted for its diverse biological activities. This article examines its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as hydrazinopyrimidines. The basic structure consists of a pyrimidine ring substituted with a hydrazine group at the 4-position. This structural feature is crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. For instance, one study evaluated the in vitro anti-proliferative effects of various pyrimidine derivatives against breast cancer (MCF-7) and hepatocellular carcinoma cell lines. The results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values as low as 0.057 μM, outperforming standard treatments like sorafenib .

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 14 | MCF-7 | 0.057 | Induction of apoptosis and cell cycle arrest |

| 14 | HCT116 | 0.081 | Inhibition of CDK2 activity |

| Sorafenib | MCF-7 | 0.184 | Standard control |

The study indicated that the compound induced apoptosis significantly more than the control, with a notable increase in early and late apoptosis rates .

Anti-inflammatory Activity

This compound has also demonstrated anti-inflammatory properties. A review summarized various studies showing that pyrimidine derivatives effectively suppress cyclooxygenase-2 (COX-2) activity, a key enzyme in inflammatory processes. For example, compounds related to hydrazinopyrimidines showed IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | COX-2 IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |

|---|---|---|---|

| 5 | 0.04 | Celecoxib | 0.04 |

| 6 | 0.04 | Celecoxib | 0.04 |

These results indicate that modifications in the hydrazinopyrimidine structure can enhance anti-inflammatory efficacy.

Antimicrobial Activity

The antimicrobial potential of hydrazinopyrimidine derivatives has been explored through various assays. Compounds derived from this compound were screened for antibacterial and antifungal activities against several pathogens.

Table 3: Antimicrobial Activity of Hydrazinopyrimidine Derivatives

| Compound | Activity Type | Pathogen | Result |

|---|---|---|---|

| 19 | Antibacterial | E. coli | Maximum activity |

| 21 | Antifungal | C. albicans | Comparable to standards |

The compounds exhibited significant antimicrobial activity, suggesting their potential use in treating infections caused by resistant strains .

Case Studies

A notable case study involved the synthesis and evaluation of a series of hydrazinopyrimidine derivatives for their biological activities. The study emphasized structure-activity relationships (SAR), revealing that specific substitutions on the pyrimidine ring significantly influenced both anticancer and anti-inflammatory activities.

Key Findings:

- Substituents such as halogens enhanced anticancer properties.

- Electron-donating groups increased anti-inflammatory efficacy.

- Certain derivatives showed dual action against both cancer cells and inflammatory pathways.

Q & A

Q. What are the standard synthetic routes for preparing 4-Hydrazinylpyrimidine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution of hydrazine with halogenated pyrimidine precursors. For example, reacting 4-chloropyrimidine with hydrazine hydrate in ethanol at 80°C under reflux for 12 hours achieves yields of 65–75%. Purity optimization involves recrystallization from ethanol/water mixtures (1:1 v/v) and characterization via HPLC (>98% purity). Reaction temperature, solvent polarity, and stoichiometric ratios of hydrazine are critical for minimizing side products like bis-hydrazine adducts .

Q. What spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., hydrazinyl protons at δ 4.2–4.5 ppm in DMSO-d6).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H] at m/z 139.0725 for CHN).

- FT-IR : Detects N-H stretches (3200–3350 cm) and C=N vibrations (1600–1650 cm).

Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .

Q. How should researchers handle safety and stability concerns during storage of this compound?

Methodological Answer: Store in airtight, amber glass containers under inert gas (N) at 4°C. Avoid exposure to moisture and oxidizing agents (e.g., peroxides), which can trigger decomposition. Stability studies under accelerated conditions (40°C/75% RH for 30 days) show <5% degradation when properly stored. Safety protocols include using nitrile gloves and fume hoods to prevent skin/eye irritation .

Advanced Research Questions

Q. How can regioselectivity be controlled during the functionalization of this compound derivatives?

Methodological Answer: Regioselectivity in reactions (e.g., alkylation or acylation) is governed by electronic effects. Electron-withdrawing substituents (e.g., -NO) direct electrophiles to the hydrazinyl group’s β-nitrogen, while electron-donating groups (e.g., -OCH) favor α-nitrogen. Computational tools (DFT, Molecular Electrostatic Potential maps) predict reactive sites, guiding synthetic design. For example, DFT calculations at the B3LYP/6-31G* level accurately model reaction pathways .

Q. How do researchers resolve contradictions in reported biological activity data for this compound analogs?

Methodological Answer: Discrepancies (e.g., varying IC values) often arise from assay conditions. Standardize protocols by:

- Validating compound purity (≥95% via LC-MS).

- Using consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Replicating dose-response curves (e.g., 0.1–100 µM range).

For instance, antiviral EC values <0.10 µM in were confirmed using triplicate assays with p < 0.05 significance thresholds .

Q. What computational strategies are effective in predicting the reactivity of this compound in drug design?

Methodological Answer: Docking simulations (AutoDock Vina) and MD simulations (GROMACS) model interactions with biological targets (e.g., enzyme active sites). QSAR models using descriptors like logP and polar surface area predict bioavailability. For example, pyrimidine derivatives with logP < 3 show enhanced blood-brain barrier penetration in silico .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

Methodological Answer: Kinetic studies in buffered solutions (pH 2–12) reveal optimal stability at pH 6–7. Acidic conditions (pH < 4) protonate the hydrazinyl group, reducing nucleophilicity, while alkaline media (pH > 9) promote hydrolysis. Degradation products (e.g., pyrimidinones) are identified via UPLC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。